molecular formula C17H23NO4 B6173328 rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, trans CAS No. 2580097-84-1

rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, trans

Cat. No. B6173328
CAS RN: 2580097-84-1
M. Wt: 305.4
InChI Key:
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Description

Tertiary butyl esters, such as the tert-butoxycarbonyl (Boc) group, are commonly used in synthetic organic chemistry . They are often used as protecting groups for amines in the synthesis of various organic compounds .


Synthesis Analysis

A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility depend on the molecular structure of the compound. For example, N-BOC-4-Piperidinecarboxylic acid, a similar compound, is a white crystalline powder that is insoluble in water .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety. For example, N-BOC-4-Piperidinecarboxylic acid may cause skin and eye irritation .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, trans involves the following steps:", "1. Protection of the amine group with tert-butoxycarbonyl (Boc) group", "2. Bromination of the aromatic ring", "3. Reduction of the carbonyl group to alcohol", "4. Formation of the cyclopentane ring", "5. Deprotection of the Boc group", "6. Separation of the racemic mixture to obtain the desired enantiomer" ], "Starting Materials": [ "The starting materials required for the synthesis of rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, trans are:", "1. 4-aminophenylacetic acid", "2. tert-butyl chloroformate", "3. Lithium bromide", "4. Sodium borohydride", "5. Cyclopentanone", "6. Hydrochloric acid", "7. Sodium hydroxide", "8. Ethanol", "9. Diethyl ether", "10. Water" ], "Reaction": [ "The synthesis of rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, trans involves the following reactions:", "1. Protection of the amine group with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and triethylamine in dichloromethane", "2. Bromination of the aromatic ring using lithium bromide and bromine in acetonitrile", "3. Reduction of the carbonyl group to alcohol using sodium borohydride in ethanol", "4. Formation of the cyclopentane ring using cyclopentanone and hydrochloric acid in ethanol", "5. Deprotection of the Boc group using hydrochloric acid in dioxane-water", "6. Separation of the racemic mixture to obtain the desired enantiomer using chiral HPLC" ] }

CAS RN

2580097-84-1

Product Name

rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid, trans

Molecular Formula

C17H23NO4

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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